molecular formula C9H5ClN2OS B070196 2-Chloro-3-(2-thiazolylcarbonyl)pyridine CAS No. 191220-43-6

2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Cat. No.: B070196
CAS No.: 191220-43-6
M. Wt: 224.67 g/mol
InChI Key: LQGOPOUPHASIJY-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-thiazolylcarbonyl)pyridine is a chemical compound with the molecular formula C9H5ClN2OS and a molecular weight of 224.67 g/mol It is characterized by the presence of a chloro group at the second position of the pyridine ring and a thiazolylcarbonyl group at the third position

Preparation Methods

The synthesis of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine typically involves the reaction of 2-chloropyridine with thiazole-2-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Chloro-3-(2-thiazolylcarbonyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-(2-thiazolylcarbonyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Chloro-3-(2-thiazolylcarbonyl)pyridine can be compared with other similar compounds, such as:

  • 2-Chloro-3-(2-thiazolylcarbonyl)benzene
  • 2-Chloro-3-(2-thiazolylcarbonyl)quinoline

These compounds share similar structural features but differ in the nature of the aromatic ring. The uniqueness of this compound lies in its specific combination of the pyridine ring with the thiazolylcarbonyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(1,3-thiazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2OS/c10-8-6(2-1-3-11-8)7(13)9-12-4-5-14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGOPOUPHASIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632557
Record name (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191220-43-6
Record name (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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